molecular formula C20H22N4O5S B11964287 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964287
M. Wt: 430.5 g/mol
InChI Key: FMXPERXXIMEZLW-SRZZPIQSSA-N
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Description

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, multiple methoxy groups, and a thiol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Thiol Group: The thiol group is introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for further studies in drug development.

Medicine

In medicine, preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and thiol groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests multiple points of interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol apart is its combination of multiple methoxy groups and a thiol group, which provides unique chemical reactivity and potential biological activity. The presence of the triazole ring further enhances its versatility in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O5S/c1-25-14-6-7-15(26-2)13(8-14)11-21-24-19(22-23-20(24)30)12-9-16(27-3)18(29-5)17(10-12)28-4/h6-11H,1-5H3,(H,23,30)/b21-11+

InChI Key

FMXPERXXIMEZLW-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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